(4Z)-2-(4-methoxyphenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one

Catalog No.
S11267652
CAS No.
M.F
C20H22N4O2
M. Wt
350.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4Z)-2-(4-methoxyphenyl)-5-propyl-4-[1-(pyridin-3-...

Product Name

(4Z)-2-(4-methoxyphenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one

IUPAC Name

2-(4-methoxyphenyl)-4-(C-methyl-N-pyridin-3-ylcarbonimidoyl)-5-propyl-1H-pyrazol-3-one

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C20H22N4O2/c1-4-6-18-19(14(2)22-15-7-5-12-21-13-15)20(25)24(23-18)16-8-10-17(26-3)11-9-16/h5,7-13,23H,4,6H2,1-3H3

InChI Key

CWKJYLWWHIQHAE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NC3=CN=CC=C3)C

The compound (4Z)-2-(4-methoxyphenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by its complex structure, which includes a methoxyphenyl group, a propyl chain, and a pyridinylamino moiety. This compound belongs to a class of organic compounds known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups in its structure suggests that it may interact with various biological targets, making it a subject of interest in medicinal chemistry.

The chemical reactivity of this compound can be attributed to its functional groups, particularly the pyrazolone ring and the ethylidene linkage. Key reactions may include:

  • Nucleophilic substitutions: The nitrogen atoms in the pyrazolone ring can act as nucleophiles, allowing for substitutions that could modify the biological activity.
  • Condensation reactions: The ethylidene group can participate in condensation reactions with various nucleophiles, potentially leading to more complex derivatives.
  • Hydrolysis: Under certain conditions, the compound may undergo hydrolysis, affecting its stability and bioactivity.

These reactions can be mediated by enzymes or occur under specific laboratory conditions, influencing the compound's pharmacological properties.

Research indicates that compounds similar to (4Z)-2-(4-methoxyphenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one may exhibit significant biological activities such as:

  • Antioxidant properties: Pyrazolone derivatives are often studied for their ability to scavenge free radicals.
  • Anti-inflammatory effects: Some derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial activity: This compound may possess antibacterial or antifungal properties due to its structural features.

The specific biological activities can vary based on the modification of functional groups and their spatial arrangement.

The synthesis of this compound typically involves several steps:

  • Formation of the pyrazolone ring: This can be achieved through condensation reactions between appropriate hydrazones and carbonyl compounds.
  • Introduction of substituents: The methoxyphenyl and propyl groups can be introduced via electrophilic aromatic substitution or alkylation reactions.
  • Pyridinylamino linkage formation: This step may involve coupling reactions between the pyrazolone intermediate and pyridine derivatives.

Each step requires careful optimization of reaction conditions to yield the desired product efficiently.

The potential applications of (4Z)-2-(4-methoxyphenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one include:

  • Pharmaceutical development: Due to its anticipated biological activities, it could serve as a lead compound for developing new drugs targeting inflammatory diseases or infections.
  • Research tool: The compound may be used in biochemical assays to study enzyme interactions or cellular responses.

Interaction studies are crucial for understanding how this compound affects biological systems. Techniques such as:

  • Molecular docking studies: These can predict how the compound interacts with target proteins at the molecular level.
  • High-throughput screening: This method allows for the rapid assessment of biological activity against various targets.

Such studies help elucidate the mechanisms underlying its pharmacological effects and guide further modifications for enhanced activity.

Several compounds share structural similarities with (4Z)-2-(4-methoxyphenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one, including:

  • Phenyl-pyrazolone derivatives: Known for anti-inflammatory properties.
  • Pyridine-containing compounds: Often exhibit antimicrobial activities.
  • Alkyl-substituted pyrazolones: These are studied for their antioxidant effects.

Comparison Table

Compound NameStructure FeaturesBiological Activity
Compound APyrazolone + PhenylAnti-inflammatory
Compound BPyridine + AlkaneAntimicrobial
Compound CPyrazolone + AlkaneAntioxidant

The uniqueness of (4Z)-2-(4-methoxyphenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of substituents that may confer distinct pharmacological properties not observed in other similar compounds.

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

350.17427596 g/mol

Monoisotopic Mass

350.17427596 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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